N-(sec-butyl)-2,4-dichloro-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-butan-2-yl-2,4-dichloro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO2S/c1-4-7(2)14-17(15,16)10-6-5-9(12)8(3)11(10)13/h5-7,14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKVYEAJGBSVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=C(C(=C(C=C1)Cl)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-butyl)-2,4-dichloro-3-methylbenzenesulfonamide typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with sec-butylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the amine attacks the sulfonyl chloride, leading to the formation of the sulfonamide.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and reaction rates, as well as the implementation of purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common.
Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include various substituted benzenesulfonamides.
Hydrolysis: Products include sec-butylamine and 2,4-dichloro-3-methylbenzenesulfonic acid.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of sulfonamide chemistry and reaction mechanisms.
Biology and Medicine:
- Potential applications in the development of new antibiotics or antimicrobial agents.
- Studied for its interactions with biological targets such as enzymes and receptors.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Investigated for its potential use in agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-2,4-dichloro-3-methylbenzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Chlorine (electron-withdrawing) and methyl (electron-donating) groups on the benzene ring influence reactivity and binding interactions compared to methoxy or iodo substituents .
- Steric Effects : Bulky N-substituents like sec-butyl may hinder rotational freedom, as seen in crystal structures of related sulfonamides (e.g., N-(3-methylbenzoyl)benzenesulfonamide) .
- Biological Relevance : Indole-containing analogs (e.g., ) exhibit enhanced bioactivity due to aromatic stacking interactions, whereas halogenated derivatives are often explored for antimicrobial or enzyme inhibition properties .
Physicochemical Properties
- Solubility : Fluorinated derivatives (e.g., N-(sec-butyl)-4-fluorobenzenesulfonamide) exhibit higher lipophilicity compared to methoxy-substituted analogs, as inferred from molecular weights and substituent polarity .
- Crystallography: Single-crystal X-ray studies (e.g., ) reveal planar sulfonamide moieties and non-covalent interactions (e.g., hydrogen bonding) stabilizing crystal lattices .
Biological Activity
N-(sec-butyl)-2,4-dichloro-3-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a sulfonamide functional group attached to a substituted aromatic ring. Its chemical structure can be represented as follows:
This compound's unique structure contributes to its interaction with various biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Key areas of focus include:
- Antimicrobial Activity : Studies have shown that sulfonamides exhibit significant antimicrobial properties. For instance, a related compound demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Calcium Channel Modulation : Research indicates that some sulfonamides can act as inhibitors of calcium channels, affecting cardiovascular function. For example, compounds similar to this compound have been shown to decrease perfusion pressure and coronary resistance in isolated rat heart models .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Case Study 2: Cardiovascular Effects
In another study focusing on cardiovascular effects, the compound was administered to isolated rat hearts. The results indicated a significant reduction in coronary resistance, supporting the hypothesis that this compound interacts with calcium channels to modulate blood pressure .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes or receptors involved in calcium signaling pathways. The docking studies suggest that this compound binds effectively to calcium channel proteins, influencing their activity and leading to physiological changes such as reduced vascular resistance.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies using computational models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. However, further experimental validation is necessary to establish these parameters accurately.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for N-(sec-butyl)-2,4-dichloro-3-methylbenzenesulfonamide, and how can side reactions be minimized?
- Methodological Answer: Synthesis typically involves a multi-step reaction sequence starting with the sulfonation of 2,4-dichloro-3-methylbenzene, followed by coupling with sec-butylamine under controlled conditions. Key parameters include:
- Temperature: Maintain reaction temperatures between 0–5°C during sulfonation to avoid over-sulfonation .
- Inert Atmosphere: Use nitrogen or argon to prevent oxidation of intermediates .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the sulfonyl chloride stage .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm regioselectivity of substitution (e.g., integration ratios for sec-butyl protons and aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H] peak at m/z 370.05) .
- X-ray Crystallography: Resolves steric effects of the sec-butyl group and confirms dihedral angles between the sulfonamide and benzene ring .
Advanced Research Questions
Q. How does the steric environment of the sec-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer:
- Steric Hindrance: The sec-butyl group creates a bulky environment, reducing accessibility to the sulfonamide’s electrophilic sulfur. Kinetic studies (e.g., using pseudo-first-order conditions) reveal slower reaction rates compared to primary alkyl analogs .
- Solvent Effects: Steric hindrance is mitigated in polar solvents (e.g., DMSO), which stabilize transition states via solvation .
- Computational Modeling: Density Functional Theory (DFT) calculations predict energy barriers for reactions like sulfonamide hydrolysis or aryl substitution .
Q. What strategies can resolve discrepancies in biological activity data across studies (e.g., conflicting IC values)?
- Methodological Answer:
- Structural Analog Comparison: Compare activity with analogs (e.g., N-(sec-butyl)-4-chlorobenzenesulfonamide) to isolate the role of the 3-methyl and 2,4-dichloro substituents .
- Assay Standardization: Ensure consistent buffer conditions (pH 7.4, 37°C) and enzyme concentrations (e.g., carbonic anhydrase II inhibition assays) .
- Data Normalization: Use internal controls (e.g., acetazolamide as a reference inhibitor) to calibrate activity measurements .
Q. How can researchers investigate the compound’s potential as a kinase inhibitor?
- Methodological Answer:
- Kinase Profiling: Screen against a panel of 50+ kinases using fluorescence-based assays (e.g., ADP-Glo™) to identify selectivity .
- Binding Mode Analysis: Molecular docking (e.g., AutoDock Vina) predicts interactions with ATP-binding pockets, guided by the sulfonamide’s hydrogen-bonding capability .
- Structure-Activity Relationship (SAR): Synthesize derivatives (e.g., replacing sec-butyl with cyclopropyl) to map critical substituents for potency .
Data Contradiction & Mechanistic Analysis
Q. Why do some studies report high aqueous solubility for this compound, while others classify it as insoluble?
- Methodological Answer:
- pH-Dependent Solubility: The sulfonamide group’s pKa (~10.5) means protonation at physiological pH increases solubility. Measure solubility in buffers at pH 2.0 vs. 7.4 using UV-Vis spectroscopy .
- Crystallinity: Amorphous forms (prepared via rapid precipitation) exhibit higher solubility than crystalline forms (confirmed by XRD) .
Q. What mechanisms underlie the compound’s reported anti-inflammatory activity?
- Methodological Answer:
- COX-2 Inhibition: Perform competitive ELISA assays to measure binding affinity against cyclooxygenase-2 (COX-2), comparing IC values with celecoxib .
- NF-κB Pathway Modulation: Use luciferase reporter assays in RAW264.7 macrophages to quantify suppression of TNF-α-induced NF-κB activation .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 370.05 g/mol (HRMS) | |
| LogP (Predicted) | 3.8 (ChemAxon) | |
| Aqueous Solubility (pH 7) | 12 µg/mL (UV-Vis, amorphous form) | |
| IC (COX-2) | 0.8 µM (ELISA, ±0.1 µM SD) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
